![molecular formula C17H12N4O B8044062 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole
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Overview
Description
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole is a compound that features a triazole ring and a benzoxazole moiety. Triazole rings are known for their versatile chemical properties and biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and material science . Benzoxazole, on the other hand, is a heterocyclic compound that is often found in pharmaceuticals and dyes due to its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole typically involves the formation of the triazole ring followed by its attachment to the benzoxazole moiety. . This reaction is often catalyzed by copper(I) salts under mild conditions.
For the benzoxazole part, a common synthetic route involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The final step involves coupling the triazole and benzoxazole units, which can be achieved through various coupling reactions such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of such compounds often employs continuous flow chemistry to enhance the efficiency and scalability of the reactions. This method allows for better control over reaction conditions and can significantly reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution: The benzoxazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Potential use in the development of anticancer and antiviral drugs.
Industry: Used in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The biological activity of 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole is primarily due to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity . The benzoxazole moiety can further stabilize these interactions through hydrophobic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different chemical properties.
Benzimidazole: Similar to benzoxazole but with a nitrogen atom in place of the oxygen atom, offering different biological activities.
Uniqueness
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole is unique due to its combined triazole and benzoxazole structure, which provides a synergistic effect in its biological activities. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-4-16-15(3-1)19-17(22-16)10-7-13-5-8-14(9-6-13)21-12-11-18-20-21/h1-12H/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLSCUMNHMPVAS-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C\C3=CC=C(C=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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